Scpa
Description
The term "SCPA" represents distinct chemical entities across different scientific domains. This article focuses on three primary chemical contexts:
4-Sulfo-2-Carboxyphenoxyacetic Acid (this compound) A synthetic compound derived from sulfosalicylic acid via etherification with chloroacetic acid. It is used in leather processing as a pickling and tanning agent to reduce salt usage and enhance chromium absorption .
Chlorosulfophenol Azorhodanine (this compound) A spectrophotometric reagent for copper(II) detection, forming a stable complex (Cu(this compound)₂) in acetate buffer (pH 5.56). It offers a low detection limit (2 ng/mL) and is validated against ICP-OES .
Schisandra Chinensis Pectin Fraction (this compound) A homogalacturonan (HG)-rich pectin isolated from Schisandra chinensis, characterized by high galacturonic acid (GalA) content and methylation. It is structurally distinct from rhamnogalacturonan-I (RG-I) and RG-II pectins .
Properties
IUPAC Name |
N-[2-[[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKRMXHJFTOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92N18O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1277.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Scpa is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under conditions that promote the expression of the this compound enzyme. The enzyme is then purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, large-scale fermentation processes are employed to produce this compound. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using industrial-scale chromatography and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Scpa primarily undergoes proteolytic cleavage reactions, specifically targeting the complement factor C5a. This reaction involves the hydrolysis of peptide bonds within the C5a molecule, resulting in its inactivation .
Common Reagents and Conditions: The enzymatic activity of this compound requires the presence of specific cofactors and optimal pH conditions. Calcium ions are often required as cofactors, and the enzyme exhibits optimal activity at a pH range of 7.0 to 8.0 .
Major Products Formed: The primary product of the reaction catalyzed by this compound is the cleaved and inactivated form of the C5a molecule. This inactivation prevents C5a from exerting its chemotactic effects, thereby impairing the host’s immune response .
Scientific Research Applications
Scpa has a wide range of applications in scientific research, particularly in the fields of immunology, microbiology, and biotechnology:
Immunology: this compound is used to study the mechanisms of immune evasion by bacterial pathogens.
Microbiology: this compound serves as a model enzyme for studying the virulence factors of Streptococcus pyogenes.
Biotechnology: this compound is utilized as a biotechnological tool for manipulating the complement system in various experimental settings.
Mechanism of Action
Scpa exerts its effects by specifically cleaving the complement factor C5a at a precise site, resulting in the inactivation of C5a. This cleavage disrupts the ability of C5a to recruit and activate neutrophils, which are crucial components of the immune response. By inactivating C5a, this compound helps Streptococcus pyogenes evade the host’s immune defenses, promoting bacterial survival and proliferation .
Comparison with Similar Compounds
Research Implications
- Industrial Chemistry: this compound (4-sulfo-2-carboxyphenoxyacetic acid) offers sustainable leather processing with reduced salt and chromium pollution .
- Analytical Chemistry: this compound (chlorosulfophenol azorhodanine) provides a low-cost method for environmental copper monitoring .
- Biochemistry : this compound (Schisandra pectin) highlights structural diversity in plant polysaccharides, guiding functional studies in nutraceuticals .
Biological Activity
ScpA, or Streptococcal C5a peptidase, is a significant enzyme produced by certain bacterial species, primarily Streptococcus. This enzyme has garnered attention due to its role in modulating the human immune response, particularly through its interaction with the complement system. This article delves into the biological activity of this compound, highlighting its mechanisms, implications for bacterial virulence, and relevant case studies.
This compound specifically targets and inactivates the human complement factor C5a, which is a potent anaphylatoxin involved in inflammatory responses. The cleavage of C5a by this compound occurs at a specific site between residues H67 and K68, resulting in a truncated peptide that exhibits significantly reduced chemotactic activity. This reduction in activity is crucial as C5a typically promotes the recruitment of immune cells to sites of infection.
Key Findings:
- Cleavage Specificity : this compound demonstrates high specificity for human C5a over other species' versions, such as mouse or rat C5a .
- Biological Functions of C5a : Full-length C5a plays a role in various biological functions including inflammation and immune cell activation. By cleaving this molecule, this compound effectively dampens these responses, allowing bacteria to evade the host immune system .
Biological Activity and Implications
The biological activity of this compound extends beyond mere cleavage of C5a. It also influences broader aspects of immune modulation:
- Immune Evasion : By inactivating C5a, this compound helps bacteria persist in host tissues by preventing excessive immune activation that could lead to clearance.
- Potential Therapeutic Applications : Understanding how this compound modulates immune responses opens avenues for therapeutic interventions in inflammatory diseases where C5a plays a detrimental role.
Research Findings and Case Studies
Recent studies have employed various methodologies to investigate the biological activity of this compound. Below are summarized findings from notable research efforts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
